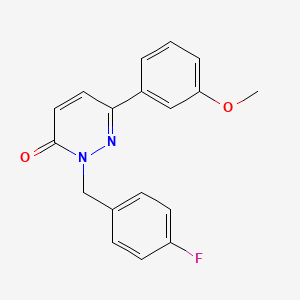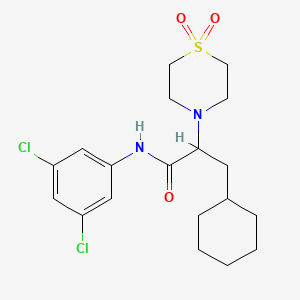
N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a chemical compound with potential applications in scientific research. It is a novel small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Ligand Applications
Naphthalene derivatives serve as powerful ligands and reagents in organic synthesis, facilitating complex chemical transformations. For example, N-(naphthalen-1-yl)-N'-alkyl oxalamides have been identified as potent ligands enabling copper-catalyzed aryl amination reactions at low catalyst loadings, demonstrating their utility in the construction of (hetero)aryl amines, which are valuable intermediates in pharmaceutical synthesis (Gao et al., 2017).
Material Science
In material science, naphthalene derivatives are explored for their unique optical and electronic properties. Naphthalene diimides (NDIs), for instance, exhibit promising features for materials science applications due to their planar, electron-deficient nature, which can be modified to tailor HOMO/LUMO levels for specific needs (Kantchev et al., 2011).
Biological Studies
Naphthalene derivatives have also been explored in biological contexts, such as in the development of antimicrobial agents. Novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activity, showing notable activity against bacteria and fungi, highlighting the potential of naphthalene derivatives in developing new antimicrobial compounds (Evren et al., 2020).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-17-10-8-15(9-11-17)14-25-22(28)21(27)24-13-12-20(26)19-7-3-5-16-4-1-2-6-18(16)19/h1-11,20,26H,12-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZULGBYNHCRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)

![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)

amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea](/img/structure/B2926983.png)
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)



